molecular formula C9H21O4P B8427229 Diethyl 5-hydroxypentylphosphonate

Diethyl 5-hydroxypentylphosphonate

Cat. No.: B8427229
M. Wt: 224.23 g/mol
InChI Key: HASTWZYKQYCDQO-UHFFFAOYSA-N
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Description

Diethyl 5-hydroxypentylphosphonate (C₉H₂₁O₄P) is an organophosphonate compound characterized by a pentyl chain substituted with a hydroxyl group at the 5-position and a diethyl phosphonate moiety. Organophosphonates are widely used in medicinal chemistry, agrochemicals, and material science due to their stability, reactivity, and ability to mimic biological phosphates .

Properties

Molecular Formula

C9H21O4P

Molecular Weight

224.23 g/mol

IUPAC Name

5-diethoxyphosphorylpentan-1-ol

InChI

InChI=1S/C9H21O4P/c1-3-12-14(11,13-4-2)9-7-5-6-8-10/h10H,3-9H2,1-2H3

InChI Key

HASTWZYKQYCDQO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCCO)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

  • Diethyl 5-Hydroxypentylphosphonate: Features a linear C5 chain with a terminal hydroxyl group, enhancing hydrophilicity compared to non-polar substituents.
  • Diethyl (5-Formylfuran-2-yl)phosphonate (C₉H₁₃O₅P): Contains a formyl-substituted furan ring, introducing aromaticity and electrophilic reactivity at the formyl group .
  • Diethyl Ethylphosphonite (C₆H₁₅O₂P): A phosphonite (P(III)) with an ethyl group, differing in oxidation state and reactivity compared to phosphonates (P(V)) .

Physical and Chemical Properties

Key Properties (Table)

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Solubility Key Functional Groups
This compound* C₉H₂₁O₄P 232.24 ~300 (estimated) Polar solvents -OH, phosphonate
Diethyl (5-Formylfuran-2-yl)phosphonate C₉H₁₃O₅P 232.17 340.6 Organic solvents Formyl, furan, phosphonate
Diethyl Ethylphosphonite C₆H₁₅O₂P 150.16 Not reported Lipophilic Phosphonite, ethyl
Diethyl Phenylphosphonite C₁₀H₁₅O₂P 198.19 Not reported Organic solvents Phenyl, phosphonite

*Estimated based on structural analogs.

Reactivity and Stability

  • Hydroxyl Group Influence : The -OH group in this compound increases hydrophilicity and enables hydrogen bonding, contrasting with the lipophilic ethyl or phenyl groups in other compounds .
  • Phosphonate vs. Phosphonite : Phosphonates (P(V)) are more oxidatively stable but less nucleophilic than phosphonites (P(III)), impacting their use in catalysis or ligand design .

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